4-Chloro-6-methoxy-1,7-naphthyridine
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Overview
Description
4-Chloro-6-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methoxy group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-nitroaniline with methoxyacetaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-1,7-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a pharmacologically active compound with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
Uniqueness
4-Chloro-6-methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-6-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-6-7(10)2-3-11-8(6)5-12-9/h2-5H,1H3 |
InChI Key |
GNZAJNWAVRMJSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=N1)Cl |
Origin of Product |
United States |
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